molecular formula C27H24N4O2 B357600 1-benzyl-9-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896597-90-3

1-benzyl-9-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B357600
CAS RN: 896597-90-3
M. Wt: 436.5g/mol
InChI Key: BWLXHZSWEHQJAQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that appears to contain structural elements common to several classes of biologically active compounds, including benzyl, methyl, carboxamide, and pyrimidine groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the specific reactions involved and the availability of starting materials .


Molecular Structure Analysis

The molecule contains several functional groups and rings, including a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . These structural features could have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carboxamide group might be involved in acid-base reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .

Scientific Research Applications

Analgesic Properties

Chemical modification of the pyridine moiety in related molecules has been explored to enhance analgesic properties. A study by Ukrainets et al. (2015) investigated the methylation of position 8 in the pyridine part of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize biological activity. The modification showed increased biological activity in para-substituted derivatives, suggesting the potential of structural modifications in pyridine derivatives for developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antimicrobial Activity

Synthesis and evaluation of antimicrobial activity have been significant in the development of pyridine and pyrimidine derivatives. Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, displaying higher activity against certain bacterial strains than reference drugs. This work underscores the potential of pyridine and pyrimidine derivatives in the design of new antimicrobial agents, potentially applicable to the core structure of interest (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Antihypertensive Activity

The antihypertensive activity associated with pyrimidine derivatives highlights another area of therapeutic potential. A study by Rana, Kaur, and Kumar (2004) on dihydropyrimidines revealed new insights into the structure-activity relationship, offering a pathway to designing molecules with enhanced antihypertensive effects. This research indicates that structural modifications to pyrimidine derivatives can lead to significant therapeutic outcomes (Rana, Kaur, & Kumar, 2004).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by interacting with proteins in the body, such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity and reactivity. Proper safety precautions should be taken when handling it .

Future Directions

Future research could involve further studies on the compound’s biological activity, the development of synthetic routes for its production, and investigations into its potential uses in medicine or other fields .

properties

IUPAC Name

6-benzyl-10-methyl-2-oxo-N-(2-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2/c1-19-9-8-16-30-24(19)29-25-22(27(30)33)17-23(31(25)18-21-12-6-3-7-13-21)26(32)28-15-14-20-10-4-2-5-11-20/h2-13,16-17H,14-15,18H2,1H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLXHZSWEHQJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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